
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It’s a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The structure of pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .
Chemical Reactions Analysis
Imidazole and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Applications De Recherche Scientifique
Pyrrole-Imidazole Polyamides: Gene Expression Modulation
Pyrrole-imidazole (PI) polyamides are synthetic molecules designed to bind specifically to DNA sequences, thereby regulating gene expression. These compounds have demonstrated potential in treating diseases not addressable by current medications. For instance, PI polyamides targeting the TGF-β1 promoter have been shown to reduce renal disease progression by inhibiting gene transcription associated with fibrosis and extracellular matrix production (Matsuda et al., 2011). This approach suggests PI polyamides' utility in silencing genes critical to disease pathogenesis, offering a novel therapeutic avenue.
Enhancing Cellular Uptake of Polyamides
Research on pyrrole–imidazole (Py–Im) polyamides has also focused on improving their cellular uptake and nuclear localization, essential for their efficacy as molecular probes or therapeutic agents. Modifications to the hairpin structure, such as introducing aryl groups, have significantly enhanced the biological activity of these compounds, demonstrating the potential for structural modifications to increase the therapeutic utility of PI polyamides (Meier, Montgomery, & Dervan, 2012).
Synthesis and Application of Pyrazolo[1,5-a]pyrimidine Derivatives
Research into the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their biological activities has produced compounds with significant antitumor, antimicrobial, and antioxidant activities. These studies highlight the structural diversity and potential therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives, pointing to their role as a promising scaffold for drug development (Farag & Fahim, 2019).
Pivalamide Hydrolysis in Pyrimidinone Derivatives
The study of 2-pivalamido-3H-pyrimidin-4-one derivatives reveals a methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This process facilitates the synthesis of compounds potentially useful in further chemical and pharmaceutical research, illustrating the chemical versatility of pivalamide and pyrimidine derivatives (Bavetsias, Henderson, & McDonald, 2004).
Orientations Futures
The future directions in the field of pyrazole and its derivatives involve the development of new drugs that overcome the problems of antimicrobial resistance in drug therapy . The synthesis of pincer complexes and their applications in catalysis are important research topics in the field of organometallic chemistry .
Propriétés
IUPAC Name |
2,2-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-12(2,3)10(18)16-9-7-13-11(14-8-9)17-6-4-5-15-17/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFPTCLNXTYTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(N=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
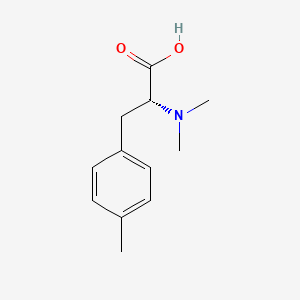
![4-[(Methoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2710673.png)
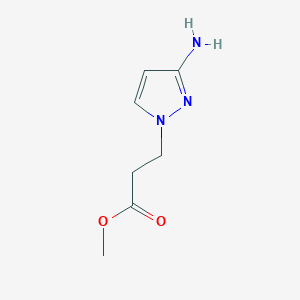

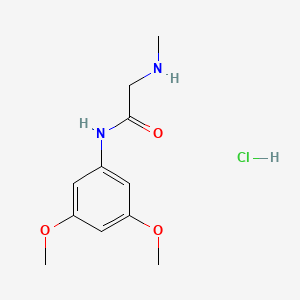
![4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2710679.png)
![(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2710683.png)
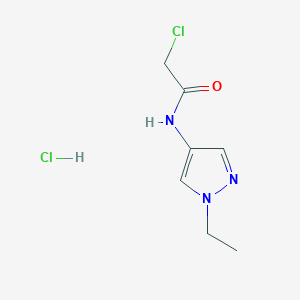
![(Z)-N-cyclohexyl-2-((2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2710685.png)
![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2710686.png)

![tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate](/img/structure/B2710690.png)
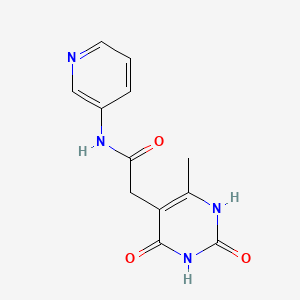
![4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2710694.png)
